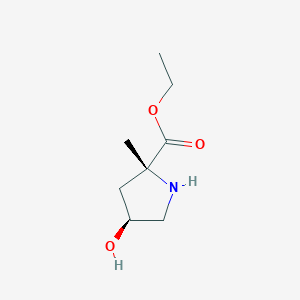
(2R,4S)-Ethyl 4-hydroxy-2-methylpyrrolidine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,4S)-Ethyl 4-hydroxy-2-methylpyrrolidine-2-carboxylate: is a synthetic derivative of D-Proline, an isomer of the naturally occurring amino acid L-Proline. This compound is characterized by the presence of a hydroxyl group at the 4th position and a methyl group at the 2nd position, with an ethyl ester functional group. The molecular formula is C8H15NO3, and it has a molecular weight of 173.21 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R,4S)-Ethyl 4-hydroxy-2-methylpyrrolidine-2-carboxylate typically involves the esterification of D-Proline derivatives. One common method is the reaction of D-Proline with ethanol in the presence of an acid catalyst to form the ethyl ester. The hydroxyl and methyl groups are introduced through subsequent reactions involving selective hydroxylation and methylation.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity, often involving the use of advanced catalysts and purification techniques.
化学反応の分析
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The ester functional group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acid catalysts like sulfuric acid (H2SO4) or base catalysts like sodium hydroxide (NaOH) are employed.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of various esters or ethers.
科学的研究の応用
Chemistry:
- Used as a chiral building block in the synthesis of complex organic molecules.
- Employed in the development of chiral ligands for asymmetric synthesis .
Biology:
- Studied for its role in protein synthesis and structure.
- Investigated for its potential in modulating enzyme activity and protein interactions .
Medicine:
- Explored for its therapeutic potential in treating conditions related to collagen synthesis and repair.
- Investigated for its role in drug delivery systems due to its ester functional group .
Industry:
- Utilized in the production of pharmaceuticals and fine chemicals.
- Employed in the synthesis of specialty polymers and materials .
作用機序
The mechanism of action of (2R,4S)-Ethyl 4-hydroxy-2-methylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and ester functional groups play a crucial role in its binding affinity and specificity. The compound can modulate enzyme activity by acting as a substrate or inhibitor, influencing various biochemical pathways .
類似化合物との比較
L-Proline: A naturally occurring amino acid with similar structural features but different stereochemistry.
D-Proline, 4-hydroxy-, methyl ester hydrochloride: A similar compound with a methyl ester instead of an ethyl ester.
Uniqueness:
- The presence of the ethyl ester functional group in (2R,4S)-Ethyl 4-hydroxy-2-methylpyrrolidine-2-carboxylate provides unique chemical properties, such as increased lipophilicity and altered reactivity.
- The specific stereochemistry of the compound influences its biological activity and interactions with molecular targets .
特性
CAS番号 |
142824-25-7 |
|---|---|
分子式 |
C8H15NO3 |
分子量 |
173.21 g/mol |
IUPAC名 |
ethyl (2R,4S)-4-hydroxy-2-methylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C8H15NO3/c1-3-12-7(11)8(2)4-6(10)5-9-8/h6,9-10H,3-5H2,1-2H3/t6-,8+/m0/s1 |
InChIキー |
QPRZIQFJSBJYIU-POYBYMJQSA-N |
SMILES |
CCOC(=O)C1(CC(CN1)O)C |
異性体SMILES |
CCOC(=O)[C@]1(C[C@@H](CN1)O)C |
正規SMILES |
CCOC(=O)C1(CC(CN1)O)C |
同義語 |
D-Proline, 4-hydroxy-2-methyl-, ethyl ester, trans- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















